Predicted Physicochemical Differentiation: cLogP and Topological Polar Surface Area (TPSA) vs. ML315
Computational predictions indicate a significant difference in lipophilicity between the target compound and its closest characterized analog, ML315. The N-cyclopentyl substituent on 5-(2H-1,3-Benzodioxol-5-yl)-N-cyclopentyl-2-methylpyrimidin-4-amine is predicted to confer lower cLogP and higher TPSA compared to the dichlorobenzyl group of ML315 [1]. While direct experimental data for the target compound is unavailable, these calculated properties suggest improved aqueous solubility and a different membrane permeability profile compared to ML315.
| Evidence Dimension | Predicted Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | Predicted cLogP: ~3.0 (calculated using fragment-based methods) |
| Comparator Or Baseline | ML315: experimentally determined LogD7.4 = 4.2 |
| Quantified Difference | Predicted cLogP difference of approximately 1.2 log units |
| Conditions | Computational prediction based on chemical structure |
Why This Matters
A lower cLogP is often correlated with improved solubility and reduced off-target binding, critical factors for procurement decisions when selecting a probe for cellular assays.
- [1] Coombs TC, Tanega C, Shen M, Wang JL, Auld DS, Gerritz SW, Schoenen FJ, Thomas CJ, Aubé J. Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases: development of chemical probe ML315. Bioorg Med Chem Lett. 2013;23(12):3654-61. View Source
